![molecular formula C19H16Cl3N3OS B303596 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B303596.png)
3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide, also known as TTP488, is a small molecule drug that has been studied for its potential therapeutic effects on Alzheimer's disease.
作用机制
3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is believed to work by blocking the binding of a protein called RAGE (receptor for advanced glycation end products) to amyloid-beta. RAGE is thought to play a role in the development of Alzheimer's disease by promoting inflammation and oxidative stress in the brain. By blocking the interaction between RAGE and amyloid-beta, 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide may reduce inflammation and oxidative stress, and ultimately slow the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to reduce amyloid-beta levels in the brain, which is a hallmark of Alzheimer's disease. 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. In clinical trials, 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has been well-tolerated and has shown promising results in slowing the progression of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is that it has been extensively studied in preclinical and clinical trials, making it a well-characterized drug for Alzheimer's disease research. However, one limitation of 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is that it may not be effective in all patients with Alzheimer's disease, as the disease is complex and multifactorial. Additionally, 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide may have off-target effects that could limit its use in certain experimental settings.
未来方向
There are several future directions for 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide research. One potential avenue is to study 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide in combination with other drugs that target different aspects of Alzheimer's disease pathology. Another direction is to investigate the potential of 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide for other neurodegenerative diseases, such as Parkinson's disease or Huntington's disease. Additionally, further research is needed to understand the long-term safety and efficacy of 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide in Alzheimer's disease patients.
合成方法
3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide can be synthesized using a multistep process that involves the reaction of various reagents. The first step involves the reaction of 2,4,5-trichlorophenylacetonitrile with sodium methoxide to form the corresponding methoxy derivative. The methoxy derivative is then reacted with 2,3-dichlorothiophene to form the desired cycloheptathiophene intermediate. The final step involves the reaction of the cycloheptathiophene intermediate with 3-amino-2-pyridinecarboxamide to form 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide.
科学研究应用
3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has been studied extensively for its potential therapeutic effects on Alzheimer's disease. In preclinical studies, 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has been shown to reduce amyloid-beta levels and improve cognitive function in animal models of Alzheimer's disease. 3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has also been studied in clinical trials for its potential to slow the progression of Alzheimer's disease.
属性
产品名称 |
3-amino-N-(2,4,5-trichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide |
---|---|
分子式 |
C19H16Cl3N3OS |
分子量 |
440.8 g/mol |
IUPAC 名称 |
6-amino-N-(2,4,5-trichlorophenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide |
InChI |
InChI=1S/C19H16Cl3N3OS/c20-11-7-13(22)15(8-12(11)21)24-18(26)17-16(23)10-6-9-4-2-1-3-5-14(9)25-19(10)27-17/h6-8H,1-5,23H2,(H,24,26) |
InChI 键 |
XERJISWYJSOLJK-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)N=C3C(=C2)C(=C(S3)C(=O)NC4=CC(=C(C=C4Cl)Cl)Cl)N |
规范 SMILES |
C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)NC4=CC(=C(C=C4Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。